2-Amino-4-hydroxy-6-phenylpyrimidine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including reactions with amidines and saturated ketones under Cu-catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substitutions .Scientific Research Applications
Antiviral Activity
2-Amino-4-hydroxy-6-phenylpyrimidine derivatives exhibit significant antiviral activity, particularly against herpes viruses and retroviruses, including HIV. This activity is most pronounced in O(6)-isomers of the compound, which have been shown to inhibit the replication of these viruses effectively (Holý et al., 2002).
Synthetic Methodologies
New synthetic methodologies have been developed for derivatives of this compound. These methodologies include microwave-assisted synthetic schemes, providing an environmentally friendly and efficient approach for synthesizing these compounds, often used in pharmacological research (Karati et al., 2022).
Anti-Cancer Properties
Several derivatives of this compound have shown potential in cancer research. For example, complexes of 6-amino-4-hydroxy-2-thiopyrimidine have demonstrated anticancer activity against specific cancer cell lines, suggesting their possible use in the development of cancer therapies (Elsayed et al., 2012).
Antimicrobial Activity
Pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Gupta et al., 2014).
Catalytic Applications
The compound has been used in studies involving catalysis, such as in the oxidation of related pyrimidines. These studies contribute to understanding the chemical properties and reactivity of pyrimidine derivatives (Meenakshisundaram et al., 2007).
Mechanism of Action
Target of Action
2-Amino-4-hydroxy-6-phenylpyrimidine, also known as 2-amino-6-phenylpyrimidin-4-ol, is a type of diazine alkaloid . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . The primary targets of this compound are yet to be identified.
Mode of Action
It is known that 2-aminopyrimidines can be active in low micromolar to submicromolar concentration
Pharmacokinetics
Synthetic methodologies that served molecules with improved druglikeness and adme-tox properties have been given special attention
Result of Action
Some compounds in the 2-aminopyrimidine class have exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The specific effects of this compound would depend on its targets and the nature of its interaction with them.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGHDWFGFZJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205305 | |
Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-94-7 | |
Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56741-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 56741-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-phenylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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